N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 921777-57-3
VCID: VC5739768
InChI: InChI=1S/C20H22N2O5/c1-20(2)12-27-17-9-4-13(10-16(17)22-19(20)24)21-18(23)11-26-15-7-5-14(25-3)6-8-15/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24)
SMILES: CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)NC1=O)C
Molecular Formula: C20H22N2O5
Molecular Weight: 370.405

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide

CAS No.: 921777-57-3

Cat. No.: VC5739768

Molecular Formula: C20H22N2O5

Molecular Weight: 370.405

* For research use only. Not for human or veterinary use.

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide - 921777-57-3

Specification

CAS No. 921777-57-3
Molecular Formula C20H22N2O5
Molecular Weight 370.405
IUPAC Name N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C20H22N2O5/c1-20(2)12-27-17-9-4-13(10-16(17)22-19(20)24)21-18(23)11-26-15-7-5-14(25-3)6-8-15/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24)
Standard InChI Key LXHYHQIRQQGKEY-UHFFFAOYSA-N
SMILES CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)NC1=O)C

Introduction

Chemical Identification and Structural Properties

Systematic Nomenclature and Molecular Formula

The compound is formally named N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide under IUPAC conventions . Its molecular formula, C₂₀H₂₂N₂O₅, reflects a molecular weight of 370.4 g/mol . The structure integrates a seven-membered benzoxazepine ring with a 3,3-dimethyl substitution at the oxazepine moiety and a 4-methoxyphenoxyacetamide group at the seventh position (Figure 1).

Structural Descriptors and Spectral Data

The SMILES notation (CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)NC1=O)C) and InChIKey (FMYUKAFPORORDO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . Nuclear magnetic resonance (NMR) spectroscopy would typically resolve distinct signals for the methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.4 ppm), and the acetamide carbonyl (δ ~170 ppm). Mass spectrometry data corroborate the molecular weight via a parent ion peak at m/z 370.4.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide involves multi-step organic transformations. Initial steps focus on constructing the benzoxazepine core through cyclization of a substituted 2-aminophenol derivative with a ketone precursor under acidic conditions. Subsequent acetylation with 2-(4-methoxyphenoxy)acetyl chloride introduces the side chain. Critical intermediates are purified via column chromatography, with reaction yields optimized by controlling temperature and solvent polarity.

Biological Activities and Mechanistic Insights

Receptor Affinity Profiling

Though direct pharmacological data for this compound remain unpublished, structural analogs within the benzoxazepine class demonstrate affinity for serotonin (5-HT₁ₐ, 5-HT₂ₐ) and dopamine (D₂, D₄) receptors . The 4-methoxyphenoxy group may enhance lipophilicity, potentially facilitating blood-brain barrier penetration and central nervous system (CNS) activity. Molecular docking studies hypothesize interactions with the orthosteric binding pocket of G protein-coupled receptors (GPCRs), mediated by hydrogen bonding between the acetamide carbonyl and conserved aspartate residues .

Physicochemical Properties and Drug-Likeness

Solubility and Partition Coefficients

Predicted using the Lipinski rule of five, the compound exhibits a logP value of ~2.8, indicating moderate lipophilicity conducive to oral bioavailability. Aqueous solubility remains unquantified but is expected to be low (<1 mg/mL) due to the aromatic and heterocyclic domains.

Metabolic Stability

In silico metabolism simulations (e.g., CYP450 isoform interactions) highlight susceptibility to oxidative demethylation at the 4-methoxy group, generating a catechol derivative prone to glucuronidation. This metabolic pathway necessitates further in vivo pharmacokinetic studies to assess first-pass effects.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the 4-methoxyphenoxy group with a naphthalene moiety (as in VulcanChem VC6921655) increases molecular weight (388.47 g/mol) and logP (~3.5), potentially altering target selectivity. Conversely, the cyclohexanecarboxamide derivative (CAS 922000-65-5) exhibits reduced aromaticity, which may diminish CNS penetration but improve metabolic stability .

Implications for Drug Design

The 3,3-dimethyl substitution on the benzoxazepine ring likely enhances conformational rigidity, favoring receptor binding through entropy reduction . This feature, combined with the electron-donating methoxy group, positions the compound as a promising scaffold for developing dual-acting serotonin-dopamine modulators.

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